![molecular formula C31H34N6O4 B1679125 (2S)-3-(1H-吲哚-3-基)-2-甲基-2-[(4-硝基苯基)氨基甲酰氨基]-N-[(1-吡啶-2-基环己基)甲基]丙酰胺 CAS No. 204066-82-0](/img/structure/B1679125.png)
(2S)-3-(1H-吲哚-3-基)-2-甲基-2-[(4-硝基苯基)氨基甲酰氨基]-N-[(1-吡啶-2-基环己基)甲基]丙酰胺
描述
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors. PD 168368 is selective for NMB receptors over those for related peptide agonists, including bombesin and gastrin-releasing peptide. It is also an agonist of formyl-peptide receptors (FPRs) at higher concentrations (EC50s = 0.57 and 0.24 µM for FPR1 and FPR2, respectively). PD 168368 induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells and blocks neovascularization and cancer cell growth in breast cancer xenograft tumors in mice.
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors.
科学研究应用
多巴胺受体激动剂:化合物 4-[2-(二正丙胺基)乙基]-2(3H)-吲哚酮 (SK&F 101468) 是一种有效的突触前多巴胺受体激动剂。其合成涉及基于赖塞特吲哚合成的多步顺序,从 (2-甲基-3-硝基苯基)乙酸开始。该化合物抑制兔耳动脉电刺激的收缩反应,不刺激或阻断对多巴胺敏感的腺苷酸环化酶。它也不会对大鼠的中枢神经系统产生刺激 (Gallagher 等人,1985 年)。
选择性雄激素受体调节剂:S-1 [3-(4-氟苯氧基)-2-羟基-2-甲基-N-[4-硝基-3-(三氟甲基)苯基]-丙酰胺] 是强效选择性雄激素受体调节剂 (SARM) 的成员。它作为良性增生的治疗剂显示出前景。在对大鼠中 S-1 的药代动力学和代谢进行了检查,结果显示清除率低、分布容积中等、代谢广泛 (Wu 等人,2006 年)。
免疫抑制活性:N-芳基-3-(吲哚-3-基)丙酰胺,包括 3-[1-(4-氯苄基)-1H-吲哚-3-基]-N-(4-硝基苯基)丙酰胺,已被合成并评估其免疫抑制活性。它们对小鼠脾细胞增殖和对小鼠迟发型超敏反应表现出显着的抑制活性 (Giraud 等人,2010 年)。
抗癌活性:合成并评估了哌嗪-2,6-二酮衍生物和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的抗癌活性。它们对各种癌细胞系表现出有希望的结果,包括乳腺癌、肺癌、结肠癌、卵巢癌和肝癌细胞 (Kumar 等人,2013 年)。
促胃泌素释放肽受体拮抗剂:已经研究了包括吲哚和丙酰胺结构的 PD176252 和 PD168368 等化合物与肺癌细胞上的促胃泌素释放肽受体的相互作用能力。它们抑制细胞增殖,并显示出作为这些受体的非肽拮抗剂的潜力 (Moody 等人,2003 年)。
炎症抑制:N-吡啶基(甲基)吲哚基丙酰胺,如 N3-吡啶基甲基-[1(4-氯苄基-5-氯吲哚-3-基)丙酰胺,已被确定为非酸性 NSAID,在炎症抑制中具有有效的活性,在某些分析中显示出比布洛芬更高的活性 (Dassonville 等人,2008 年)。
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



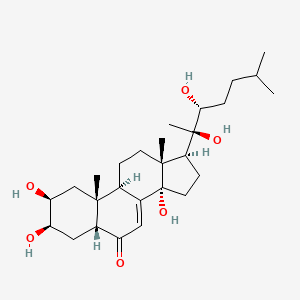
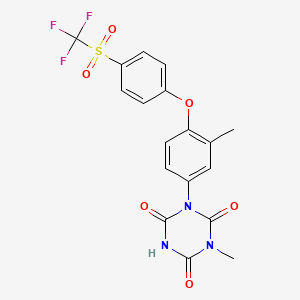
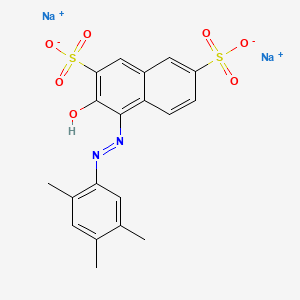
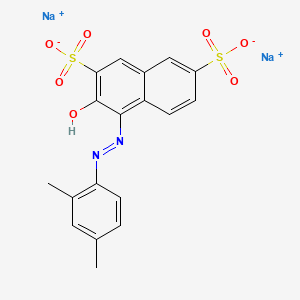
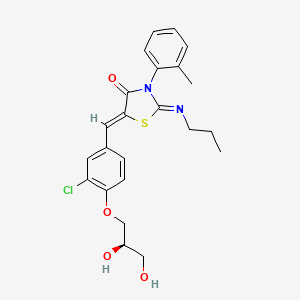
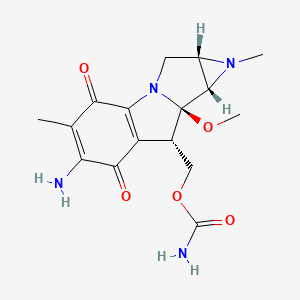
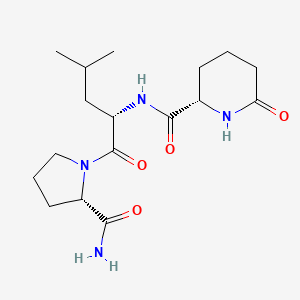
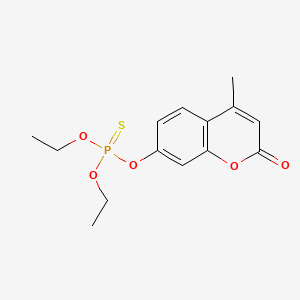
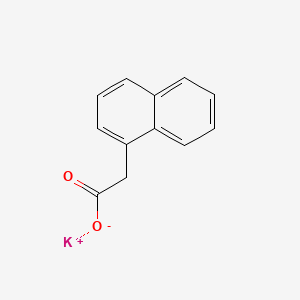
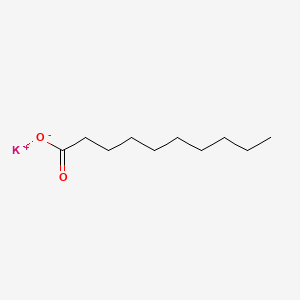
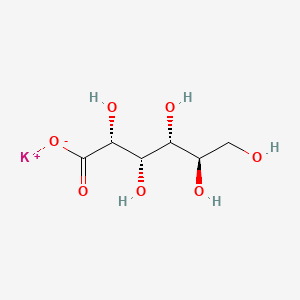
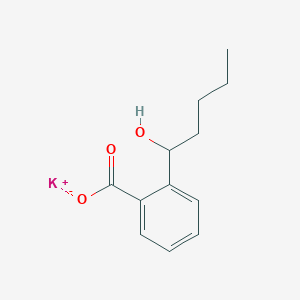
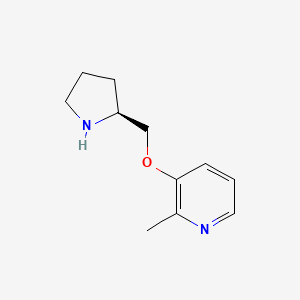
![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)